(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Description
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (CAS: 93779-30-7) is a bicyclic pyrrolidine derivative with the molecular formula C₈H₁₄ClNO₂ (MW: 215.66 g/mol) . It features a fused cyclopentane-pyrrolidine ring system, where the carboxylic acid group is at position 2, and the hydrochloride salt enhances its stability and solubility. This compound is structurally related to intermediates in the synthesis of pharmaceuticals, such as ramipril, an angiotensin-converting enzyme (ACE) inhibitor . Its (±)-notation indicates a racemic mixture, which may influence pharmacological activity and synthetic pathways.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
InChI Key |
GEHZXRQNVRDLEB-RYLOHDEPSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (+/-)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride generally proceeds via catalytic hydrogenation of precursor compounds containing the pyrrole and cyclopentane moieties, often derived from halo pyruvate esters and benzyliminocyclopentane derivatives. The process typically involves:
- Formation of an intermediate compound (e.g., a halo pyruvate ester reacted with benzyliminocyclopentane).
- Catalytic hydrogenation to reduce unsaturated bonds and form the bicyclic structure.
- Isolation and purification steps to obtain the hydrochloride salt form.
This method allows for the preparation of both racemic and optically pure forms depending on catalyst and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is the pivotal step in the preparation, involving:
- Use of catalysts such as palladium-on-charcoal, Raney-cobalt, Raney-nickel, or sponge-metal catalysts containing cobalt and/or nickel.
- Hydrogen pressure typically ranges from atmospheric to 10 bars.
- Reaction temperatures vary from low temperatures (-78°C) to moderate temperatures (up to 80°C), with lower temperatures preferred to minimize side reactions.
- Reaction times generally span 18 to 20 hours to ensure complete conversion.
These catalysts and conditions influence the stereochemistry and diastereomeric excess of the product. For example, cobalt- and nickel-based catalysts have demonstrated performance equal or superior to palladium and platinum in certain cases.
Reaction Conditions and Optimization
A detailed study of hydrogenation parameters reveals:
| Parameter | Range/Values | Notes |
|---|---|---|
| Catalyst type | Palladium-on-charcoal, Raney-Co, Raney-Ni, sponge-metal catalysts | Choice affects yield and stereoselectivity |
| Hydrogen pressure | 1 atm to 10 bars | Higher pressures can increase reaction rate |
| Temperature | -78°C to 80°C | Lower temperatures (-78°C to -20°C) reduce side reactions |
| Reaction time | 18–20 hours | Sufficient for complete hydrogenation |
| Solvent | Organic solvents (e.g., methanol, dichloromethane) or aqueous solutions | Solvent choice affects solubility and reaction kinetics |
| pH | Neutral to slightly acidic/basic | pH control prevents degradation and side reactions |
This optimization ensures high diastereomeric excess and purity of the product.
Synthetic Route Example
One documented synthetic route includes:
- Preparation of methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate as the starting material.
- Acid hydrolysis in aqueous hydrochloric acid at 90–95°C for 4 hours.
- Neutralization and addition of potassium cyanate followed by heating to 60°C.
- Subsequent catalytic hydrogenation with a cobalt or nickel catalyst at 40–80°C under 5–10 bar hydrogen pressure for 18–20 hours.
- Isolation of the racemic or optically enriched octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Data Table: Hydrogenation Conditions and Outcomes
| Entry | Catalyst | Temperature (°C) | H2 Pressure (bar) | Reaction Time (h) | Diastereomeric Excess (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Palladium on charcoal | 25 | 1 | 20 | 85 | 78 | Standard conditions |
| 2 | Raney-nickel | 40 | 5 | 18 | 90 | 82 | Improved stereoselectivity |
| 3 | Raney-cobalt | 50 | 10 | 18 | 92 | 85 | Highest diastereomeric excess |
| 4 | Sponge-metal Co/Ni | 25 | 5 | 20 | 88 | 80 | Comparable to Raney catalysts |
Data adapted from multiple hydrogenation experiments outlined in patent EP2344455A1.
Notes on Stereochemistry and Purity
- The compound can be prepared as a racemic mixture or enriched in the (2S,3aS,6aS) stereoisomer, which is pharmaceutically preferred.
- High diastereomeric excess is critical for downstream applications, especially in ACE inhibitor synthesis.
- Careful control of reaction parameters and catalyst selection is essential to obtain pharmaceutically acceptable quality.
Summary of Research Findings from Diverse Sources
- The catalytic hydrogenation of halo pyruvate esters with benzyliminocyclopentane derivatives is a well-established route to the bicyclic acid.
- Transition metal catalysts such as cobalt and nickel offer cost-effective alternatives to palladium and platinum with equal or better performance.
- Reaction conditions including temperature, pressure, and solvent choice significantly impact yield and stereoselectivity.
- The hydrochloride salt form is typically obtained by acidification and crystallization under controlled conditions.
- The compound serves as a key intermediate in the synthesis of antihypertensive drugs, emphasizing the importance of purity and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
a) Ramipril-Related Compounds
Key Differences :
b) Cis/Trans Isomers
Key Differences :
a) Pyrrolo-pyridine Derivatives ()
Comparison :
b) Bismurrayafoline-A and Chrestifoline Derivatives ()
These compounds (e.g., chrestifoline-B/C) utilize pyrrole-2-carboxylic acid as a ligand in copper-catalyzed coupling reactions .
Key Research Findings
Synthetic Utility : The target compound serves as a precursor for ACE inhibitors like ramipril, where stereochemistry and salt form critically influence bioactivity .
Stability: Hydrochloride salts (e.g., the target compound) exhibit superior stability compared to free acids, as noted in storage guidelines for related compounds .
Regulatory Considerations: Custom synthesis and short shelf life (as noted in ) necessitate stringent handling, contrasting with more stable ramipril intermediates .
Biological Activity
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a bicyclic compound with significant potential in pharmacology due to its unique structural characteristics. This article delves into its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 191.66 g/mol. The compound features a five-membered ring fused to a pyrrole ring, along with a carboxylic acid group and a hydrochloride moiety, contributing to its solubility and reactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Pharmacological Potential : Preliminary studies suggest interactions with receptors involved in cardiovascular regulation and neurotransmission pathways. These interactions may lead to therapeutic applications in treating cardiovascular diseases and neurological disorders.
- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, particularly against multi-drug resistant pathogens. Its structure allows it to act as a scaffold for developing new antimicrobial derivatives .
- Anticancer Activity : Research has shown that derivatives of pyrrole compounds can exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including hydrogenation processes and coupling reactions with activated derivatives. A notable method involves the hydrogenation of specific intermediates under controlled conditions to yield the desired compound with high purity .
Case Studies and Research Findings
- Antagonistic Effects on Retinol-Binding Protein : A study demonstrated that related bicyclic compounds function as antagonists of retinol-binding protein (RBP4), which could have implications for ocular health by reducing cytotoxic effects associated with retinol accumulation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole derivatives indicate that modifications to the bicyclic structure can enhance biological activity. For example, specific substituents on the cyclopenta[b]pyrrole core significantly influence receptor binding affinity and overall efficacy against targeted biological pathways .
- Pharmacokinetics : Studies assessing the pharmacokinetic profiles of this compound highlight its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-(-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | CHClNO | Exhibits similar biological activities; stereochemical differences may impact efficacy. |
| (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | CHClNO | Distinct stereochemical properties influencing biological activity. |
| (1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid hydrochloride | CHClNO | Related structure with potential applications in drug design; different receptor interactions. |
Q & A
Basic: What are the recommended synthetic routes for (±)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of this bicyclic pyrrolidine derivative often involves cyclization and catalytic coupling. For example, copper(I)-mediated Ullmann-type coupling under basic conditions (e.g., KPO in DMSO at 110–125°C) with pyrrole-2-carboxylic acid as a ligand has been used for analogous heterocycles . Key parameters for optimization include:
- Catalyst loading : 0.2–0.4 equivalents of CuBr to minimize side reactions.
- Temperature : Elevated temperatures (110–125°C) improve cyclization efficiency.
- Solvent : Polar aprotic solvents like DMSO enhance reaction rates.
Table 1: Example Reaction Conditions from Literature
| Reagent | Equiv. | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuBr | 0.4 | 110 | 48 | 46 |
| CuBr | 0.2 | 125 | 40 | 41 |
Advanced: How can chiral resolution of (±)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride be achieved for enantiopure drug intermediate synthesis?
Answer:
Chiral separation typically employs chromatographic methods or enzymatic resolution:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents.
Note: The (±)-form’s CAS 93779-30-7 suggests racemic synthesis is common, necessitating post-synthetic resolution for pharmaceutical applications.
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR : H and C NMR to confirm bicyclic structure and stereochemistry. Key signals include δ 3.5–4.5 ppm (pyrrolidine protons) and δ 170–175 ppm (carboxylic acid carbon) .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- Mass spectrometry : Exact mass (191.071 Da) via high-resolution MS to verify molecular formula (CHClNO) .
Advanced: How can impurity profiling be conducted for USP/EP compliance in pharmaceutical research?
Answer:
Impurity identification requires orthogonal methods:
- HPLC-UV/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile) to detect related compounds like Ramipril impurities (e.g., CAS 87269-87-2, a methyl ester derivative) .
- ICH Stability Guidelines : Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
